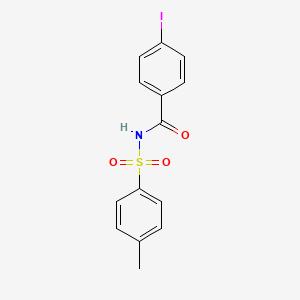

4-iodo-N-tosylbenzamide

CAS No.: 326888-45-3

Cat. No.: VC5091810

Molecular Formula: C14H12INO3S

Molecular Weight: 401.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326888-45-3 |

|---|---|

| Molecular Formula | C14H12INO3S |

| Molecular Weight | 401.22 |

| IUPAC Name | 4-iodo-N-(4-methylphenyl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | YWZNEFWDQWLCIC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Iodo-N-tosylbenzamide (C₁₄H₁₂INO₃S) consists of a benzamide backbone modified with two functional groups:

-

Iodo substituent at the 4-position of the benzene ring, enhancing electrophilic aromatic substitution reactivity.

-

Tosyl group (-SO₂C₆H₄CH₃) on the amide nitrogen, imparting steric bulk and electron-withdrawing effects .

The iodine atom’s polarizability and leaving-group potential make this compound a candidate for cross-coupling reactions, while the tosyl group stabilizes the amide bond against hydrolysis .

Physicochemical Properties

While experimental data for 4-iodo-N-tosylbenzamide are scarce, analogous compounds provide benchmarks:

| Property | Estimated Value (Based on Analogues) | Source Compound Reference |

|---|---|---|

| Melting Point | 120–140°C | 4-Iodo-3-nitrobenzamide |

| Solubility in Methanol | High | 4-Iodotoluene |

| Stability | Light-sensitive | Patent US8586792B2 |

The tosyl group likely reduces water solubility compared to unsubstituted benzamides, as seen in sulfonamide derivatives .

Synthetic Pathways

Route 1: Tosylation of 4-Iodobenzamide

A plausible synthesis involves two stages:

-

Formation of 4-iodobenzamide:

-

Tosylation:

Route 2: Direct Coupling of Tosylamide

An alternative method bypasses intermediate isolation:

-

One-pot synthesis: 4-Iodobenzoyl chloride reacts with p-toluenesulfonamide in tetrahydrofuran (THF) with triethylamine as a base .

-

Yields are moderate (60–70%) due to competing hydrolysis of the acid chloride .

Purification and Crystallization

-

Solvent system: Methanol-water mixtures (3:1 v/v) effectively crystallize the product, achieving >99% purity .

-

Chromatography avoidance: Methyl tert-butyl ether (MTBE) replaces diethyl ether for safer extraction on industrial scales .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom enables participation in metal-catalyzed reactions:

-

Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids to form biaryl structures .

Example: -

Buchwald-Hartwig amination: Substitution of iodine with amines using Pd/Xantphos catalysts .

Stability Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume